molecular formula C11H12BrNO3 B5597649 methyl 4-[(4-bromophenyl)amino]-4-oxobutanoate

methyl 4-[(4-bromophenyl)amino]-4-oxobutanoate

Cat. No.: B5597649
M. Wt: 286.12 g/mol
InChI Key: MZSDYTQFKFEMTI-UHFFFAOYSA-N
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Description

Methyl 4-[(4-bromophenyl)amino]-4-oxobutanoate, commonly known as MBOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBOB is a member of the oxoindole family of compounds and is a versatile intermediate in the synthesis of various biologically active molecules.

Scientific Research Applications

Molecular Docking and Structural Studies

Molecular docking and vibrational studies have been employed to understand the structural and electronic properties of similar butanoic acid derivatives. These compounds exhibit potential in nonlinear optical materials due to their dipole moment and hyperpolarizability, indicating their utility in materials science. Theoretical analyses, including natural bond orbital (NBO) analysis and frontier molecular orbital (HOMO and LUMO) energies, provide insights into the compound's reactivity. Additionally, docking studies suggest these compounds' biological activities by inhibiting Placenta Growth Factor (PIGF-1), highlighting their pharmacological importance (Vanasundari et al., 2018).

Pharmacological Activities

The synthesis and in silico evaluation of thiazole derivatives related to methyl 4-[(4-bromophenyl)amino]-4-oxobutanoate have been explored for antiproliferative activity. These studies indicate the potential of such compounds to inhibit DNA gyrase-ATPase activity, a key target for cytotoxic properties, suggesting applications in cancer research (Yurttaş et al., 2022).

Synthesis and Biochemical Applications

Novel syntheses of surfactants containing a benzene ring, similar to this compound, have demonstrated applications in forming large-diameter premicellar aggregations, indicating potential uses in the development of new surfactant materials (Chen et al., 2013).

Anticonvulsant and Antinociceptive Activities

Research has also explored the antinociceptive activities of enaminone compounds, related to this compound, in animal models. These studies contribute to understanding the therapeutic potential of such compounds in pain management and their mechanisms of action, including interactions with GABA receptors (Masocha et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, methyl 4-bromobenzoate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Properties

IUPAC Name

methyl 4-(4-bromoanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-16-11(15)7-6-10(14)13-9-4-2-8(12)3-5-9/h2-5H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSDYTQFKFEMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)NC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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